molecular formula C12H23ClN2O4 B12829387 Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12829387
M. Wt: 294.77 g/mol
InChI Key: ABUNFOSUPAVVBC-RVKMJUHISA-N
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Description

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in different chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the use of (S)-2-amino-3,3-dimethylbutanoic acid as a starting material, which undergoes esterification, cyclization, and subsequent functional group modifications to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are often employed to scale up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry and functional groups of the compound play a crucial role in its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known by its CAS number 2504950-56-3, is a compound of significant interest in pharmacological research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride
  • Molecular Formula : C23H34Cl2N4O3S
  • Molecular Weight : 517.52 g/mol
  • Purity : ≥95%

The compound acts primarily as a selective inhibitor of certain kinases implicated in neurodegenerative diseases, particularly targeting Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is associated with Parkinson's disease pathology; thus, inhibiting its activity could provide neuroprotective effects.

Research has demonstrated that the compound can significantly reduce LRRK2 kinase activity in cellular models. For instance, in studies involving human neuroblastoma cell lines (SH-SY5Y), treatment with this compound resulted in a dose-dependent degradation of LRRK2 and subsequent inhibition of downstream signaling pathways related to neuroinflammation and apoptosis .

Neuroprotective Effects

  • Parkinson's Disease Models : In vitro studies have shown that the compound effectively reduces LRRK2 levels and activity in models of Parkinson's disease. This reduction correlates with decreased levels of phosphorylated Rab10, a substrate of LRRK2 involved in cellular signaling pathways that regulate neuronal health .
  • Cell Viability : The compound has been tested for its effects on cell viability in neuroblastoma cell lines. Results indicate that at concentrations above 300 nM, it maintains cell viability while promoting the degradation of pathogenic proteins associated with neurodegeneration .

Potential Side Effects

While the compound shows promise as a therapeutic agent, it is crucial to monitor for potential side effects. Studies have indicated that high concentrations may lead to off-target effects or cytotoxicity in non-target cells. Therefore, further research is needed to establish safe dosage ranges and long-term effects.

Study 1: Efficacy in Cellular Models

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various LRRK2 inhibitors, including this compound. The findings revealed that this compound exhibited potent inhibition of LRRK2 activity with an IC50 value significantly lower than other tested compounds .

Study 2: In Vivo Models

In vivo studies using transgenic mouse models expressing mutant LRRK2 have shown that administration of the compound leads to improved motor function and reduced pathological markers associated with Parkinson's disease. These findings suggest that targeting LRRK2 may be a viable strategy for disease modification .

Data Summary Table

PropertyValue
CAS Number2504950-56-3
Molecular FormulaC23H34Cl2N4O3S
Molecular Weight517.52 g/mol
Purity≥95%
MechanismLRRK2 kinase inhibition
Therapeutic AreaNeurodegenerative diseases

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)9(13)10(16)14-6-7(15)5-8(14)11(17)18-4;/h7-9,15H,5-6,13H2,1-4H3;1H/t7-,8+,9-;/m1./s1

InChI Key

ABUNFOSUPAVVBC-RVKMJUHISA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)N.Cl

Origin of Product

United States

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